Taurosteine
Overview
Description
Taurosteine is a chemical compound with the molecular formula C₇H₉NO₄S₂. It is classified as an aromatic amide and a thiophene derivative. The compound is known for its unique structure, which includes a thiophene ring and a sulfonic acid group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of taurosteine typically involves the reaction of thiophene-2-carboxylic acid with ethylenediamine, followed by sulfonation. The reaction conditions often require a controlled temperature and the use of a suitable solvent to facilitate the reaction. The general steps are as follows:
- The intermediate is then subjected to sulfonation using a sulfonating agent such as sulfur trioxide or chlorosulfonic acid .
Thiophene-2-carboxylic acid: is reacted with to form an intermediate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for temperature and pH control is crucial to maintain the reaction conditions and optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Taurosteine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfonic acid derivatives.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are used.
Substitution: Electrophilic substitution reactions often require catalysts such as or .
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted thiophene derivatives
Scientific Research Applications
Taurosteine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biological systems and as a biochemical probe.
Medicine: Explored for its antimicrobial and anti-inflammatory properties.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of taurosteine involves its interaction with various molecular targets. The compound is known to bind to specific enzymes and receptors, modulating their activity. The sulfonic acid group plays a crucial role in its binding affinity and specificity. This compound’s effects are mediated through pathways involving oxidative stress and inflammation .
Comparison with Similar Compounds
Similar Compounds
Taurine: An amino acid with a similar sulfonic acid group.
Thiourea: Contains a thiol group and is used in various chemical reactions.
Taurolidine: An antimicrobial agent derived from taurine.
Uniqueness
Taurosteine is unique due to its combination of a thiophene ring and a sulfonic acid group, which imparts distinct chemical and biological properties. Unlike taurine and thiourea, this compound’s structure allows for specific interactions with biological targets, making it a valuable compound for research and industrial applications .
Biological Activity
Taurosteine, a thiourea derivative, has garnered attention in recent years for its diverse biological activities. This compound is recognized for its potential applications in various therapeutic areas, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibition activities. This article synthesizes current research findings on the biological activity of this compound, highlighting its mechanisms of action, efficacy against different cell lines, and potential clinical applications.
Chemical Structure and Properties
This compound is characterized by its thiourea functional group, which is known for forming hydrogen bonds with biological targets. This property enhances its interaction with various biomolecules, making it a valuable candidate in drug design and development.
Anticancer Activity
Numerous studies have demonstrated the anticancer potential of this compound and its derivatives. The compound exhibits significant inhibitory effects on various cancer cell lines:
Case Study: MCF-7 Cell Line
In a detailed study involving the MCF-7 breast cancer cell line, this compound derivatives demonstrated significant cytotoxic effects. The treatment resulted in increased lactate dehydrogenase (LDH) levels, indicating cell membrane damage and apoptosis initiation. The compound also caused cell cycle arrest at the S phase, further supporting its role as an anticancer agent .
Antimicrobial Activity
The antimicrobial properties of this compound have been explored against various bacterial strains. Research indicates that this compound exhibits potent activity against both Gram-positive and Gram-negative bacteria:
Bacterial Strain | IC50 (µg/mL) | Activity |
---|---|---|
Staphylococcus aureus | 0.25 | Inhibits DNA gyrase ATPase activity |
Streptococcus pyogenes | 0.5 - 1 | Effective against mutant strains |
These findings suggest that this compound can serve as a potential lead compound in the development of new antimicrobial agents.
Anti-inflammatory Activity
This compound has shown promise in modulating inflammatory responses. Studies indicate that it can inhibit pro-inflammatory cytokines such as IL-6 and TNF-α at concentrations below 100 µM:
Cytokine | Inhibition (%) |
---|---|
IL-6 | 67% |
TNF-α | 52% |
This anti-inflammatory effect positions this compound as a candidate for treating inflammatory diseases .
Enzyme Inhibition
The ability of this compound to inhibit key enzymes involved in various biological processes has been documented:
Enzyme | IC50 (nM) | Activity |
---|---|---|
Acetylcholinesterase | 33.27 - 93.85 | Inhibitory activity against AChE |
Butyrylcholinesterase | 105.9 - 412.5 | Less effective than AChE |
These enzyme inhibition studies indicate the potential of this compound in treating neurodegenerative diseases like Alzheimer's.
Properties
CAS No. |
124066-33-7 |
---|---|
Molecular Formula |
C7H9NO4S2 |
Molecular Weight |
235.3 g/mol |
IUPAC Name |
2-(thiophene-2-carbonylamino)ethanesulfonic acid |
InChI |
InChI=1S/C7H9NO4S2/c9-7(6-2-1-4-13-6)8-3-5-14(10,11)12/h1-2,4H,3,5H2,(H,8,9)(H,10,11,12) |
InChI Key |
JJXDGYJCYKWEAI-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1)C(=O)NCCS(=O)(=O)O |
Canonical SMILES |
C1=CSC(=C1)C(=O)NCCS(=O)(=O)O |
Key on ui other cas no. |
124066-33-7 |
Synonyms |
Taurosteine |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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